molecular formula C16H19N8O4PS2 B14150826 1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea CAS No. 20446-93-9

1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea

Cat. No.: B14150826
CAS No.: 20446-93-9
M. Wt: 482.5 g/mol
InChI Key: MFGISGZDNUKYDL-UHFFFAOYSA-N
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Description

1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea is a complex organic compound with the molecular formula C₁₆H₁₉N₈O₄PS₂ . This compound is notable for its unique structure, which includes both pyridine and thiourea moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium . This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives. The reaction conditions are generally mild, often proceeding at ambient temperature, and the process is highly atom-economic.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar methods, with optimizations for yield and purity. The use of elemental sulfur and isocyanides in the presence of aliphatic amines has been shown to produce thioureas in excellent yields . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective approach, which is advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiourea moieties, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of substituted thiourea derivatives.

Scientific Research Applications

1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog that lacks the pyridine and phosphoryl groups.

    N,N’-Di-Boc-substituted thiourea: A derivative used as a mild thioacylating agent.

    Carbamoyl isothiocyanates: Starting materials for the synthesis of multisubstituted guanidines.

Uniqueness

1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea is unique due to its combination of pyridine, thiourea, and phosphoryl groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

20446-93-9

Molecular Formula

C16H19N8O4PS2

Molecular Weight

482.5 g/mol

IUPAC Name

1-[ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea

InChI

InChI=1S/C16H19N8O4PS2/c1-2-28-29(27,23-15(30)21-19-13(25)11-3-7-17-8-4-11)24-16(31)22-20-14(26)12-5-9-18-10-6-12/h3-10H,2H2,1H3,(H,19,25)(H,20,26)(H4,21,22,23,24,27,30,31)

InChI Key

MFGISGZDNUKYDL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC(=S)NNC(=O)C1=CC=NC=C1)NC(=S)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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